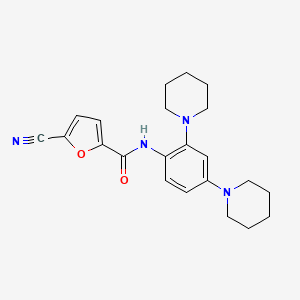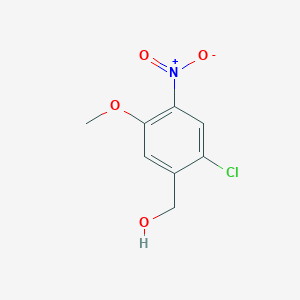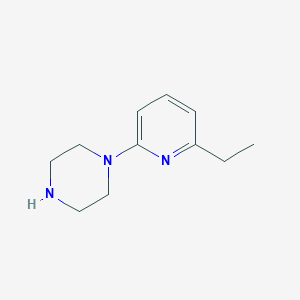
trans-3-Ethoxycarbonyl-4-(4-flurophenyl)-N-methyl piperdine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione: is a chemical compound with the molecular formula C15H16FNO4 and a molecular weight of 293.29 g/mol . It is a white or off-white crystalline solid that is insoluble in water but soluble in organic solvents like ethyl acetate . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of paroxetine hydrochloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ethoxycarbonyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies .
Medicine:
- Primarily used in the synthesis of paroxetine hydrochloride, an antidepressant medication.
- Explored for its potential use in the development of new pharmaceutical agents .
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the manufacturing of advanced materials and polymers .
Mecanismo De Acción
The mechanism of action of trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of paroxetine hydrochloride, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the synthetic route and the final product being synthesized .
Comparación Con Compuestos Similares
- trans-3-Ethoxycarbonyl-4-(4-chlorophenyl)-1-methylpiperidine-2,6-dione
- trans-3-Ethoxycarbonyl-4-(4-bromophenyl)-1-methylpiperidine-2,6-dione
- trans-3-Ethoxycarbonyl-4-(4-methylphenyl)-1-methylpiperidine-2,6-dione
Comparison:
- Structural Similarity: These compounds share a similar piperidine core structure with variations in the substituents on the phenyl ring.
- Chemical Properties: The presence of different halogen or methyl groups can influence the compound’s reactivity, solubility, and stability.
- Applications: While all these compounds can serve as intermediates in pharmaceutical synthesis, their specific applications may vary based on the desired final product .
Propiedades
Fórmula molecular |
C15H16FNO4 |
|---|---|
Peso molecular |
293.29 g/mol |
Nombre IUPAC |
ethyl (3S,4R)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m0/s1 |
Clave InChI |
VLLPYAIUEKEIRQ-AAEUAGOBSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
SMILES canónico |
CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)


![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)

![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)





![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)

